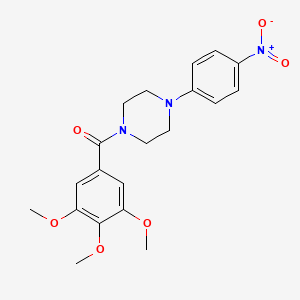
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as NTRP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is known to play a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, one limitation of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One potential area of research is the development of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-based therapies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the potential use of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine as an anti-cancer agent. Further studies are also needed to better understand the mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 1-(4-nitrophenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.
Applications De Recherche Scientifique
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been investigated for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20(24)22-10-8-21(9-11-22)15-4-6-16(7-5-15)23(25)26/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDFBYHUXLJSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)
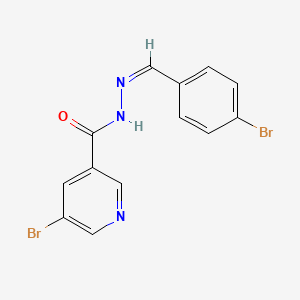


![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

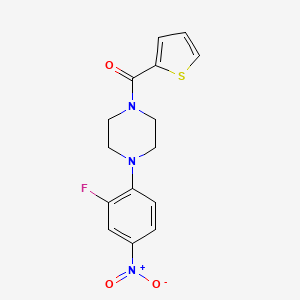
![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
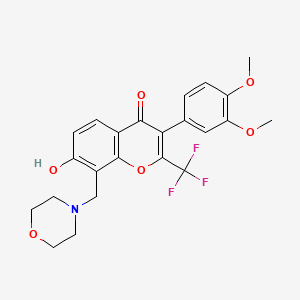
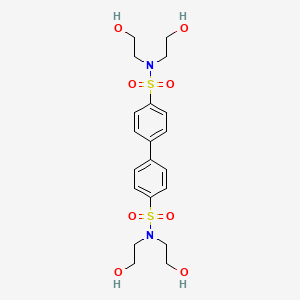
![1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
![3-(4-tert-butylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912873.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)